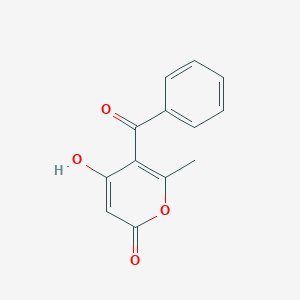
5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one is a chemical compound with the molecular formula C12H10O4 It is a derivative of pyranone, characterized by the presence of a benzoyl group at the 5-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 5-benzoyl-4-oxo-6-methyl-2H-pyran-2-one.
Reduction: Formation of 5-benzyl-4-hydroxy-6-methyl-2H-pyran-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methyl-2H-pyran-2-one: Lacks the benzoyl group, resulting in different chemical properties and reactivity.
5-Benzoyl-4-oxo-6-methyl-2H-pyran-2-one: An oxidized derivative with distinct chemical behavior.
5-Benzyl-4-hydroxy-6-methyl-2H-pyran-2-one: A reduced derivative with unique properties.
Uniqueness
5-Benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of both a benzoyl group and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
14895-17-1 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
5-benzoyl-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C13H10O4/c1-8-12(10(14)7-11(15)17-8)13(16)9-5-3-2-4-6-9/h2-7,14H,1H3 |
Clave InChI |
LIOIIIXZXWHEJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=O)O1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


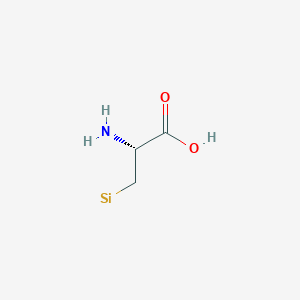
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
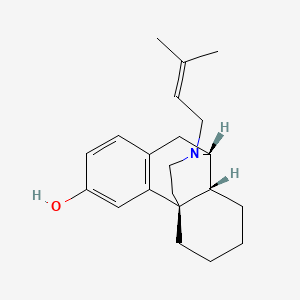
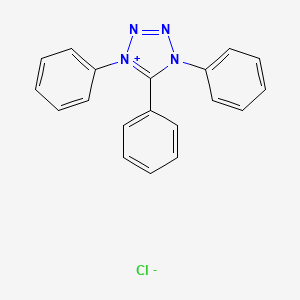


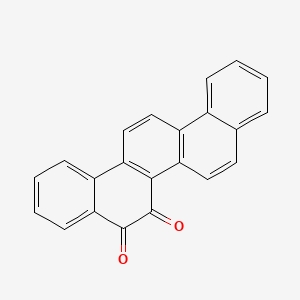

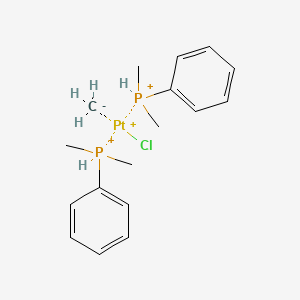
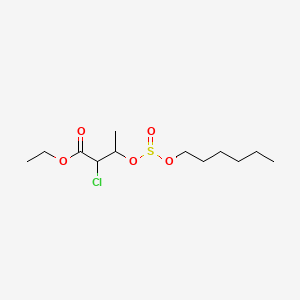
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
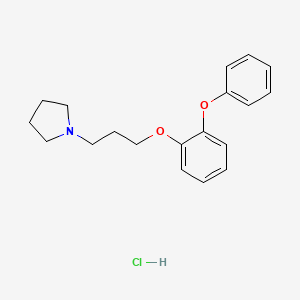
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
